2-(azepan-1-yl)-N-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
2-(AZEPAN-1-YL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a methoxyphenyl group, and a nitropyrimidine core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(AZEPAN-1-YL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(AZEPAN-1-YL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties and reactivity.
Reduction: Reduction reactions can be used to convert nitro groups to amines, which may change the compound’s biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(AZEPAN-1-YL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(AZEPAN-1-YL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azepane derivatives, methoxyphenyl compounds, and nitropyrimidine analogs. Examples include:
- 2-Azepan-1-yl-2-(4-methoxyphenyl)ethylamine
- N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- N-(2-methoxy-phenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide .
Uniqueness
What sets 2-(AZEPAN-1-YL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H22N6O3 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(azepan-1-yl)-4-N-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H22N6O3/c1-26-13-8-6-12(7-9-13)19-16-14(23(24)25)15(18)20-17(21-16)22-10-4-2-3-5-11-22/h6-9H,2-5,10-11H2,1H3,(H3,18,19,20,21) |
InChI Key |
MRJABXIKCDNHML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCCCCC3 |
Origin of Product |
United States |
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